2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H23NO2S and its molecular weight is 257.39. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Stereochemistry
The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed detailed insights into the intermolecular interactions, specifically hydrogen bonding patterns, which play a crucial role in the stereochemical properties and potential bioactivity of such compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Comparative Metabolism Studies
Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers insights into the metabolic pathways and potential toxicological profiles of N-substituted acetamides, which can inform safety assessments and therapeutic applications (Coleman, Linderman, Hodgson, & Rose, 2000).
Receptor Selectivity in Drug Development
A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was explored for their muscarinic M(3) receptor antagonist activity, showcasing the therapeutic potential of N-substituted acetamides in the development of treatments for urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
Catalytic Applications and Cyclization Reactions
The development of palladium(0)-catalyzed cyclization to pyrrolidin-2-ones underscores the application of N-substituted acetamides in catalysis and the synthesis of cyclic compounds, which are important building blocks in pharmaceuticals and agrochemicals (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Properties
IUPAC Name |
2-cyclopentyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-16-13(6-7-17-10-13)9-14-12(15)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFHUKXYKARRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.